molecular formula C12H11BrClNO2S B14153980 6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide CAS No. 89059-25-6

6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide

Cat. No.: B14153980
CAS No.: 89059-25-6
M. Wt: 348.64 g/mol
InChI Key: KILZDQGDGQXUCQ-UHFFFAOYSA-M
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Description

6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide is a synthetic organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring, a chloro substituent, and a bromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-chlorobenzothiazole with an appropriate alkylating agent, such as 2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazolium salt to its corresponding benzothiazole derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzothiazole derivatives.

Scientific Research Applications

6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorobenzothiazole: A precursor in the synthesis of 6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide.

    Benzothiazolium Salts: A class of compounds with similar structural features and chemical properties.

Uniqueness

This compound is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from other benzothiazolium salts and contributes to its specific applications in research and industry.

Properties

CAS No.

89059-25-6

Molecular Formula

C12H11BrClNO2S

Molecular Weight

348.64 g/mol

IUPAC Name

prop-2-enyl 2-(6-chloro-1,3-benzothiazol-3-ium-3-yl)acetate;bromide

InChI

InChI=1S/C12H11ClNO2S.BrH/c1-2-5-16-12(15)7-14-8-17-11-6-9(13)3-4-10(11)14;/h2-4,6,8H,1,5,7H2;1H/q+1;/p-1

InChI Key

KILZDQGDGQXUCQ-UHFFFAOYSA-M

Canonical SMILES

C=CCOC(=O)C[N+]1=CSC2=C1C=CC(=C2)Cl.[Br-]

Origin of Product

United States

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